1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
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Overview
Description
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its complex structure, which includes a benzimidazole core substituted with allyl, dichloro, and pyridinyl groups. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Pyridinyl Substitution: Finally, the pyridinyl group is introduced through a nucleophilic substitution reaction using 2-chloro-3-pyridine and a suitable base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the pyridinyl group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced derivatives of the pyridinyl group.
Substitution: Amino or thio-substituted benzimidazole derivatives.
Scientific Research Applications
1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
1-Allyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: Lacks the dichloro substitution at positions 5 and 6.
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: Lacks the allyl group.
1-Allyl-5,6-dichloro-1H-1,3-benzimidazole: Lacks the pyridinyl substitution.
Uniqueness: 1-Allyl-5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the combination of its substituents, which confer specific chemical and biological properties
This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3/c1-2-6-21-13-8-11(17)10(16)7-12(13)20-15(21)9-4-3-5-19-14(9)18/h2-5,7-8H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUPLZIIISLAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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